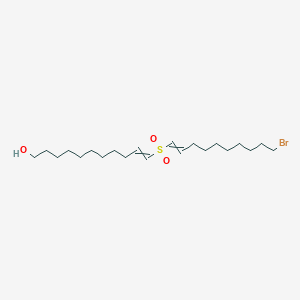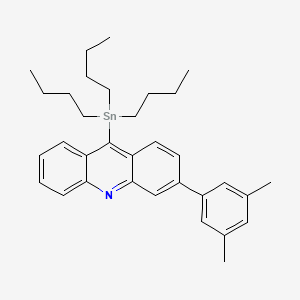
Acridine, 3-(3,5-dimethylphenyl)-9-(tributylstannyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine, 3-(3,5-dimethylphenyl)-9-(tributylstannyl)- is a chemical compound that belongs to the acridine family. Acridines are heterocyclic organic compounds containing a three-ring system with nitrogen at the central ring. This specific compound is characterized by the presence of a 3,5-dimethylphenyl group and a tributylstannyl group attached to the acridine core. These modifications impart unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 3-(3,5-dimethylphenyl)-9-(tributylstannyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through cyclization reactions involving suitable precursors such as diphenylamine and formaldehyde.
Introduction of the 3,5-Dimethylphenyl Group: This step involves the electrophilic aromatic substitution reaction where the acridine core is reacted with 3,5-dimethylbenzene under acidic conditions.
Attachment of the Tributylstannyl Group: The final step involves the stannylation reaction, where the 9-position of the acridine core is functionalized with a tributylstannyl group using tributyltin chloride and a suitable catalyst.
Industrial Production Methods
Industrial production of acridine, 3-(3,5-dimethylphenyl)-9-(tributylstannyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Acridine, 3-(3,5-dimethylphenyl)-9-(tributylstannyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding acridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced acridine derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products
Oxidation: Acridine oxides.
Reduction: Reduced acridine derivatives.
Substitution: Functionalized acridine derivatives with various substituents replacing the tributylstannyl group.
科学的研究の応用
Acridine, 3-(3,5-dimethylphenyl)-9-(tributylstannyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of acridine, 3-(3,5-dimethylphenyl)-9-(tributylstannyl)- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the double helix structure and inhibiting replication and transcription processes. Additionally, it can form complexes with proteins, affecting their function and stability. The tributylstannyl group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
Acridine, 9-phenyl-: Lacks the 3,5-dimethylphenyl and tributylstannyl groups, resulting in different chemical properties and applications.
Acridine, 3-(4-methylphenyl)-9-(tributylstannyl)-: Similar structure but with a different substitution pattern on the phenyl ring.
Acridine, 3-(3,5-dimethylphenyl)-9-methyl-: Contains a methyl group instead of the tributylstannyl group.
Uniqueness
Acridine, 3-(3,5-dimethylphenyl)-9-(tributylstannyl)- is unique due to the presence of both the 3,5-dimethylphenyl and tributylstannyl groups. These modifications enhance its chemical reactivity, biological activity, and potential applications in various fields. The combination of these groups imparts distinct properties that are not observed in other similar compounds.
特性
CAS番号 |
884323-19-7 |
|---|---|
分子式 |
C33H43NSn |
分子量 |
572.4 g/mol |
IUPAC名 |
tributyl-[3-(3,5-dimethylphenyl)acridin-9-yl]stannane |
InChI |
InChI=1S/C21H16N.3C4H9.Sn/c1-14-9-15(2)11-19(10-14)16-7-8-18-12-17-5-3-4-6-20(17)22-21(18)13-16;3*1-3-4-2;/h3-11,13H,1-2H3;3*1,3-4H2,2H3; |
InChIキー |
UJVWSGMTUXGLSJ-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C2C=CC(=CC2=NC3=CC=CC=C31)C4=CC(=CC(=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14196238.png)
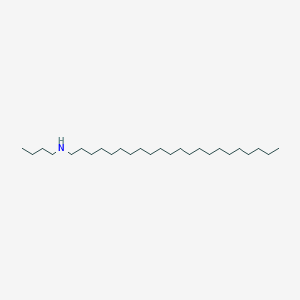
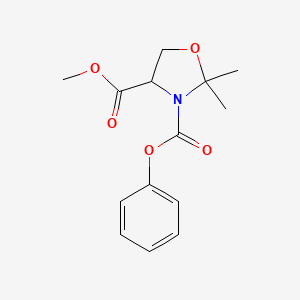
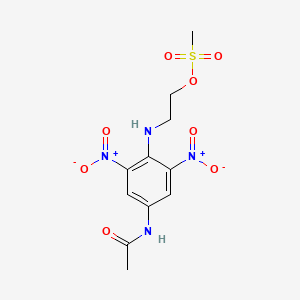
![4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196266.png)
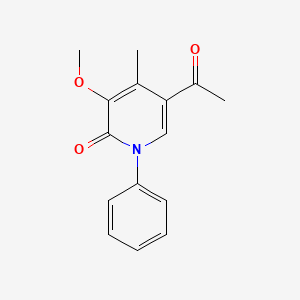

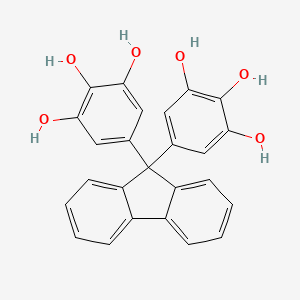
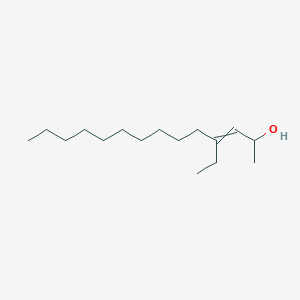

![2,2'-[Octane-1,8-diylbis(oxy)]dibenzonitrile](/img/structure/B14196325.png)
![(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14196327.png)

